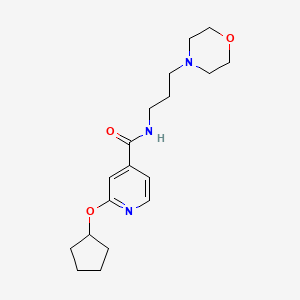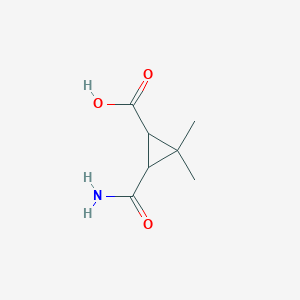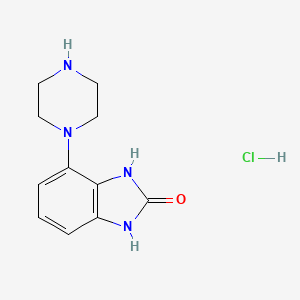
2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one (also known as PHTAZ) is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to possess various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Applications
Several studies have focused on the synthesis of novel compounds with structural elements similar to the specified chemical, demonstrating significant antimicrobial properties. For instance, Prajapati and Thakur (2014) synthesized novel azetidinones and evaluated their antimicrobial efficacy, highlighting the potential of such compounds in combating bacterial and fungal infections (Sanjay D. Prajapati & M. Thakur, 2014). Similarly, compounds incorporating oxadiazole and thiophene moieties have been developed with promising antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) (M. Hannoun et al., 2019), indicating the potential for these chemical frameworks in addressing drug-resistant bacterial infections.
Anticancer Applications
The research into the anticancer potential of compounds structurally related to the specified chemical has yielded optimistic results. Zhang et al. (2005) discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, including derivatives with thiophene and oxadiazole groups, that act as apoptosis inducers in cancer cell lines, marking them as potential anticancer agents (Han-Zhong Zhang et al., 2005). These findings suggest that compounds with oxadiazole and thiophene components could serve as leads in the development of new anticancer therapies.
properties
IUPAC Name |
2-phenyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-15(13-7-4-3-5-8-13)19(23)22-11-14(12-22)18-20-17(21-24-18)16-9-6-10-25-16/h3-10,14-15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIFHISGFIUJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2887928.png)





![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)
![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)
